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molecular formula C14H22N4 B8444405 3-(3-Diethylaminopropylamino)indazole CAS No. 82819-15-6

3-(3-Diethylaminopropylamino)indazole

Cat. No. B8444405
M. Wt: 246.35 g/mol
InChI Key: PAUXKWZTVHMMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04533731

Procedure details

To 4.3 g of 95% sulfuric acid was added 9.25 g of the 3-(3-diethylaminopropylamino)indazole, and the mixture was stirred for 3 hours at 80° C. To the mixture was added 13 ml of water, and the pH of the mixture was adjusted to 14 with potassium hydroxide. The mixture was washed twice with 20 ml of chloroform, and water was removed under reduced pressure. To the residue thus obtained were added 12.5 g of potassium hydroxide and 0.6 ml of water, and the mixture was stirred for 8 hours at 250° C. After cooling, to the mixture was added hydrochloric acid to separate crystals. Then the crystals were obtained by filtration and dried to give 4.39 g of 3-(3-diethylaminopropylamino)-5-hydroxyindazole having the following analytical values in a yield of 40%.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
13 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6]([N:8]([CH2:22][CH3:23])[CH2:9][CH2:10][CH2:11][NH:12][C:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[NH:15][N:14]=1)[CH3:7].[OH-:24].[K+].Cl>O>[CH2:22]([N:8]([CH2:6][CH3:7])[CH2:9][CH2:10][CH2:11][NH:12][C:13]1[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([OH:24])[CH:20]=2)[NH:15][N:14]=1)[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
9.25 g
Type
reactant
Smiles
C(C)N(CCCNC1=NNC2=CC=CC=C12)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed twice with 20 ml of chloroform, and water
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue thus obtained
STIRRING
Type
STIRRING
Details
the mixture was stirred for 8 hours at 250° C
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to the mixture
CUSTOM
Type
CUSTOM
Details
to separate crystals
CUSTOM
Type
CUSTOM
Details
Then the crystals were obtained by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N(CCCNC1=NNC2=CC=C(C=C12)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.39 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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